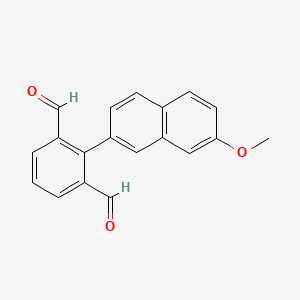![molecular formula C₁₆H₂₀D₃NO₄ B1145061 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester CAS No. 375379-70-7](/img/new.no-structure.jpg)
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a deuterium-labeled propanoic acid moiety and a phenylmethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- N-Boc-2-pyrroleboronic acid
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
Uniqueness
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester is unique due to its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-labeled compounds. This labeling also makes it valuable in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Properties
CAS No. |
375379-70-7 |
|---|---|
Molecular Formula |
C₁₆H₂₀D₃NO₄ |
Molecular Weight |
296.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)

